molecular formula C19H18O3 B182650 1-(3,4,5-trimethoxybenzylidene)-1H-indene CAS No. 2428-31-1

1-(3,4,5-trimethoxybenzylidene)-1H-indene

Cat. No. B182650
CAS RN: 2428-31-1
M. Wt: 294.3 g/mol
InChI Key: VUWQTQJXINKVKM-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4,5-trimethoxybenzylidene)-1H-indene, also known as TMI or β-TMI, is a synthetic compound that belongs to the family of indene derivatives. It is widely used in scientific research due to its potential application in various fields such as medicine, biochemistry, and material science.

Mechanism Of Action

The mechanism of action of 1-(3,4,5-trimethoxybenzylidene)-1H-indene is not fully understood. However, it has been proposed that 1-(3,4,5-trimethoxybenzylidene)-1H-indene exerts its biological activity by interfering with the function of specific enzymes or proteins. For example, 1-(3,4,5-trimethoxybenzylidene)-1H-indene has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. 1-(3,4,5-trimethoxybenzylidene)-1H-indene has also been demonstrated to bind to DNA and induce apoptosis in cancer cells.

Biochemical And Physiological Effects

1-(3,4,5-trimethoxybenzylidene)-1H-indene has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1-(3,4,5-trimethoxybenzylidene)-1H-indene can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory mediators. In vivo studies have shown that 1-(3,4,5-trimethoxybenzylidene)-1H-indene can inhibit the growth of tumors in animal models and reduce the severity of inflammation in animal models of disease. 1-(3,4,5-trimethoxybenzylidene)-1H-indene has also been shown to exhibit antioxidant activity and protect against oxidative stress.

Advantages And Limitations For Lab Experiments

1-(3,4,5-trimethoxybenzylidene)-1H-indene has several advantages for lab experiments. It is readily available, easy to synthesize, and relatively inexpensive. It exhibits low toxicity and high stability, making it suitable for long-term studies. However, 1-(3,4,5-trimethoxybenzylidene)-1H-indene has some limitations. It is poorly soluble in water, which can limit its use in aqueous systems. It also exhibits low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 1-(3,4,5-trimethoxybenzylidene)-1H-indene. One direction is to explore its potential as a therapeutic agent for cancer treatment. Further studies are needed to elucidate the mechanism of action of 1-(3,4,5-trimethoxybenzylidene)-1H-indene and identify its molecular targets. Another direction is to investigate the use of 1-(3,4,5-trimethoxybenzylidene)-1H-indene as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the development of novel materials based on 1-(3,4,5-trimethoxybenzylidene)-1H-indene could lead to the synthesis of materials with unique properties for various applications.

Synthesis Methods

The synthesis of 1-(3,4,5-trimethoxybenzylidene)-1H-indene involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and indene in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds under reflux conditions in a solvent such as ethanol or methanol. The resulting product is a yellow crystalline solid that can be purified by recrystallization.

Scientific Research Applications

1-(3,4,5-trimethoxybenzylidene)-1H-indene has been extensively studied for its potential application in various scientific fields. In medicine, 1-(3,4,5-trimethoxybenzylidene)-1H-indene has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer treatment. In biochemistry, 1-(3,4,5-trimethoxybenzylidene)-1H-indene has been used as a fluorescent probe for the detection of metal ions such as copper and iron. In material science, 1-(3,4,5-trimethoxybenzylidene)-1H-indene has been employed as a building block for the synthesis of novel organic materials with unique optical and electronic properties.

properties

CAS RN

2428-31-1

Product Name

1-(3,4,5-trimethoxybenzylidene)-1H-indene

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

(1E)-1-[(3,4,5-trimethoxyphenyl)methylidene]indene

InChI

InChI=1S/C19H18O3/c1-20-17-11-13(12-18(21-2)19(17)22-3)10-15-9-8-14-6-4-5-7-16(14)15/h4-12H,1-3H3/b15-10+

InChI Key

VUWQTQJXINKVKM-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C=CC3=CC=CC=C32

SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C=CC3=CC=CC=C32

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C=CC3=CC=CC=C32

Origin of Product

United States

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